

Preliminary Studies on SK-216 in Different Cancer Cell Lines: A Technical Guide

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Compound of Interest		
Compound Name:	SK-216	
Cat. No.:	B10788295	Get Quote

This technical guide provides an in-depth overview of the preliminary research on **SK-216**, a small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), and its effects on various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Comprehensive quantitative data, such as IC50 values for **SK-216** across a wide range of cancer cell lines, is not readily available in the public domain. The following table summarizes the key findings from preclinical studies on the effects of **SK-216**.





Cancer Model	Key Findings	References
Lewis Lung Carcinoma (LLC)	Systemic administration of SK-216 reduced the size of subcutaneous tumors and the extent of metastases. This anti-tumor effect is mediated through its interaction with host PAI-1 and is associated with the anti-angiogenic properties of SK-216.	[1]
B16 Melanoma	Oral administration of SK-216 in mice with PAI-1-nonsecreting B16 melanoma cells resulted in reduced tumor size and metastasis, indicating the drug's efficacy is not dependent on PAI-1 secretion by the tumor cells themselves.	[1]
Human Osteosarcoma (143B cells)	SK-216 treatment suppressed the invasion activity of 143B osteosarcoma cells in vitro. This was associated with an inhibition of PAI-1 expression and a dose-dependent reduction in Matrix Metalloproteinase-13 (MMP-13) secretion. Notably, SK-216 did not influence the proliferation or migration of these cells in this study. In a mouse model, intraperitoneal injection of SK-216 led to a downregulation of PAI-1 expression in primary tumors and suppressed lung metastases without affecting	

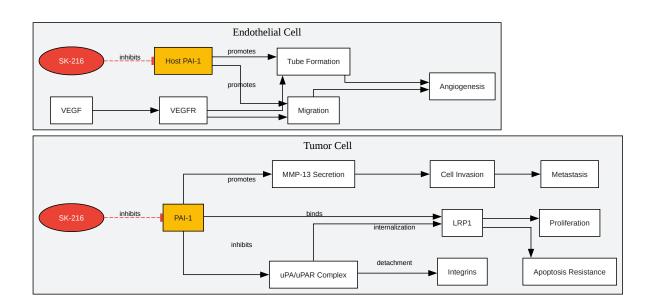


	the proliferative activity of tumor cells in the primary lesions.	
Human Umbilical Vein Endothelial Cells (HUVEC)	SK-216 inhibited VEGF- induced migration and tube formation by HUVEC in vitro, demonstrating its anti- angiogenic potential.	[1]

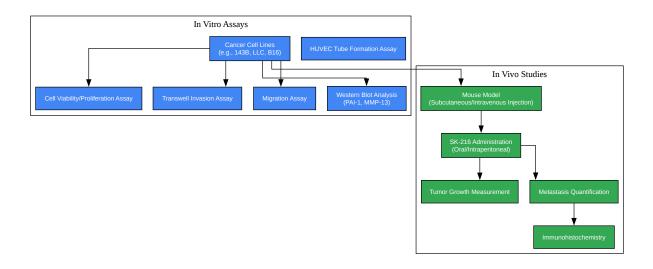
Signaling Pathways and Mechanisms of Action

SK-216 functions as an inhibitor of PAI-1. In the context of cancer, PAI-1 has a paradoxical role, often promoting tumor progression through mechanisms that are independent of its primary role in inhibiting fibrinolysis.[2] The diagram below illustrates the signaling pathway influenced by PAI-1 and the inhibitory action of **SK-216**.









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References

- 1. SK-216, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding PMC [pmc.ncbi.nlm.nih.gov]







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